![molecular formula C18H23N5O B2875998 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1235633-28-9](/img/structure/B2875998.png)
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
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Description
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, also known as PPU, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. PPU is a urea derivative and has been shown to have promising properties as an inhibitor of various enzymes and receptors. In
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. A study by Gondkar, Deshmukh, and Chaudhari (2013) explored the synthesis and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives. Their research highlighted the potential of these compounds to act as COX inhibitors and provided a basis for further investigation into their anti-inflammatory properties Gondkar, Deshmukh, & Chaudhari, 2013.
Urea Derivatives in Drug Design
Urea derivatives are critical in medicinal chemistry due to their unique hydrogen bonding capabilities, which are essential for drug-target interactions. A review by Jagtap, Kondekar, Sadani, and Chern (2017) discussed the significance of urea in drug design, emphasizing its role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This review consolidates the research on various urea derivatives as modulators of biological targets, underlining the versatility and importance of urea moiety in the development of therapeutic agents Jagtap, Kondekar, Sadani, & Chern, 2017.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-5-2-3-6-16(14)22-18(24)21-13-15-7-11-23(12-8-15)17-19-9-4-10-20-17/h2-6,9-10,15H,7-8,11-13H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPKDRSRQAKQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea |
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